1,4-Dibutoxy-2-chloro-5-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dibutoxy-2-chloro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4/c1-3-5-7-19-13-10-12(16(17)18)14(9-11(13)15)20-8-6-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTZBYNTVYQUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058985 | |
| Record name | Benzene, 1,4-dibutoxy-2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-30-5 | |
| Record name | 1,4-Dibutoxy-2-chloro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibutoxy-2-chloro-5-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,4-dibutoxy-2-chloro-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,4-dibutoxy-2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
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| Record name | 1,4-dibutoxy-2-chloro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,4-DIBUTOXY-2-CHLORO-5-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2TZ7MQW5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of 1,4-Dibutoxy-2-chloro-5-nitrobenzene
This technical guide details the synthesis of 1,4-Dibutoxy-2-chloro-5-nitrobenzene (CAS: 89-30-5), a critical intermediate often utilized in the development of liquid crystalline materials, conductive polymers, and specific aniline-based pharmaceutical precursors.[1][2]
The synthesis requires a precise sequence of Alkylation , Regioselective Chlorination , and Nitration to ensure the correct substitution pattern (1,2,4,5-tetrasubstituted benzene).
Target Molecule: this compound CAS Registry Number: 89-30-5 Molecular Formula: C₁₄H₂₀ClNO₄ Molecular Weight: 301.77 g/mol [1][2][3]
Retrosynthetic Analysis & Strategy
To achieve the specific 2-chloro-5-nitro substitution pattern on the 1,4-dibutoxybenzene core, the order of electrophilic aromatic substitution (EAS) is critical.[1][2]
-
Analysis of Directing Effects:
-
The 1,4-dibutoxy groups are strong ortho/para directors.[1][2]
-
Route A (Nitration
Chlorination): Nitration of 1,4-dibutoxybenzene yields 2-nitro-1,4-dibutoxybenzene.[1][2] Subsequent chlorination would be directed to the position ortho to the alkoxy group and meta to the nitro group (Position 6). This yields the incorrect isomer (2-chloro-6-nitro).[1][2] -
Route B (Chlorination
Nitration): Chlorination of 1,4-dibutoxybenzene yields 2-chloro-1,4-dibutoxybenzene.[1][2] Subsequent nitration is directed para to the chlorine (due to steric hindrance at the ortho position and the cooperative activation by the alkoxy group at position 4). This yields the correct isomer (2-chloro-5-nitro).[1][2][4]
-
Selected Pathway: Hydroquinone
Figure 1: Retrosynthetic logic flow prioritizing the chlorination-first strategy to secure the 2,5-substitution pattern.
Detailed Synthetic Protocol
Phase 1: Double O-Alkylation of Hydroquinone
This step converts the polarity of the ring from hydrophilic to lipophilic and activates it for subsequent EAS reactions.
-
Reagents: Hydroquinone (1.0 eq),
-Butyl Bromide (2.5 eq), Potassium Carbonate (3.0 eq).[1][2] -
Mechanism: S
2 Nucleophilic Substitution.[2]
Protocol:
-
Charge a reactor with Hydroquinone (110 g, 1.0 mol) and DMF (500 mL).
-
Add Potassium Carbonate (414 g, 3.0 mol) under stirring.
-
Heat the suspension to 60°C.
-
Add
-Butyl Bromide (342.5 g, 2.5 mol) dropwise over 60 minutes. -
Raise temperature to 80-90°C and reflux for 6-8 hours. Monitor by TLC (Hexane:Ethyl Acetate 9:1) until hydroquinone is consumed.[2][5]
-
Workup: Pour the reaction mixture into ice-water (2 L). The product will precipitate as a white/off-white solid.[1][2]
-
Filter the solid, wash with water (
mL), and dry in a vacuum oven at 45°C. -
Yield: ~90-95% (White crystalline solid).
Phase 2: Regioselective Monochlorination
Using Sulfuryl Chloride (
-
Reagents: 1,4-Dibutoxybenzene (1.0 eq), Sulfuryl Chloride (1.05 eq).
-
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.[2]
-
Temp: 0°C to Room Temperature (RT).
Protocol:
-
Dissolve 1,4-Dibutoxybenzene (222 g, 1.0 mol) in DCM (1 L) in a flask equipped with a gas scrubber (to trap
and ). -
Cool the solution to 0-5°C using an ice bath.
-
Add Sulfuryl Chloride (141.7 g, 1.05 mol) dropwise over 2 hours. Maintain temperature
°C. -
Allow the mixture to warm to RT and stir for 2 hours.
-
Workup: Wash the organic layer with water (
mL), saturated ( mL), and brine. -
Dry over
and concentrate under reduced pressure. -
Purification: If necessary, recrystallize from Ethanol.
Phase 3: Nitration
The existing chlorine atom directs the incoming nitro group to the para position (position 5), while the alkoxy group at position 4 cooperatively activates this site.
-
Reagents: 2-Chloro-1,4-dibutoxybenzene (1.0 eq), Nitric Acid (65%, 1.1 eq).[1][2]
-
Solvent: Glacial Acetic Acid (AcOH).[2]
-
Temp: 10-20°C.
Protocol:
-
Dissolve 2-Chloro-1,4-dibutoxybenzene (256.7 g, 1.0 mol) in Glacial Acetic Acid (800 mL).
-
Cool the solution to 10°C.
-
Prepare a nitrating solution: Mix Nitric Acid (65%, 1.1 mol) in Acetic Acid (100 mL).
-
Add the nitrating solution dropwise to the reactor.[4][6] Critical: The reaction is exothermic.[2][4] Control addition rate to keep
°C. -
Stir at 20°C for 3 hours. The product often precipitates as a yellow solid during the reaction.
-
Workup: Pour the mixture into ice-water (2 kg). Stir for 30 minutes.
-
Filter the yellow precipitate.[2][7][8] Wash with cold water until the filtrate is neutral (pH 7).[2]
-
Purification: Recrystallize from Ethanol or Methanol to remove trace isomers.
-
Final Product: this compound (Yellow needles).
Process Optimization & Data Summary
The following table summarizes Critical Process Parameters (CPPs) to ensure high purity (>98%).
| Parameter | Phase 1 (Alkylation) | Phase 2 (Chlorination) | Phase 3 (Nitration) |
| Limiting Reagent | Hydroquinone | 1,4-Dibutoxybenzene | 2-Cl-1,4-Dibutoxybenzene |
| Key Solvent | DMF (Polar Aprotic) | DCM or AcOH | Acetic Acid (Moderates rate) |
| Temp Range | 80-90°C | 0-10°C | 10-25°C |
| Critical Control | Complete conversion of di-ol | Stoichiometry of | Temperature (Avoid dinitro) |
| Major Impurity | Mono-butoxy phenol | Dichloro-species | Ortho-nitro isomer |
| Target Yield | 92% | 88% | 85% |
Reaction Workflow Diagram
Figure 2: Sequential process flow diagram highlighting isolation steps and critical reagents.
Troubleshooting & Safety
Mechanistic Troubleshooting
-
Issue: Formation of 2,5-dichloro-1,4-dibutoxybenzene.[1][2]
-
Cause: Excess
or temperature too high during Phase 2.[2] -
Fix: Strict stoichiometric control (1.05 eq max) and maintain
°C.
-
-
Issue: Oily product in Phase 3 (Nitration).
Safety Considerations
-
Nitration Hazards: The nitration of electron-rich ethers can be vigorous.[2] Never add concentrated
to the neat ether.[2] Always use a solvent (AcOH) and control temperature to prevent thermal runaway.[2] -
Sulfuryl Chloride: Releases
and gas.[2] Must be used in a fume hood with an alkaline scrubber.[2] -
Alkyl Bromides:
-Butyl bromide is an alkylating agent.[1][2] Use gloves and avoid inhalation.[2]
References
-
CAS Common Chemistry. (n.d.).[2] this compound (CAS 89-30-5).[1][2][3][9][10][11] American Chemical Society.[2] Retrieved from [Link][1][2][9]
-
PubChem. (2025).[2] this compound | C14H20ClNO4.[1][2][3][9][10][11] National Library of Medicine.[2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier - this compound. Retrieved from [Link][1][2]
-
Google Patents. (2016).[2] CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.[1][2][12] (Analogous chemistry for alkoxy-chloro-nitrobenzenes). Retrieved from
-
PrepChem. (n.d.).[2] Preparation of 1,4-dichloro-2-nitrobenzene. (Reference for nitration protocols of halogenated benzenes). Retrieved from [Link]
Sources
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- 12. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]
Technical Guide: Solubility Characterization & Process Design for 1,4-Dibutoxy-2-chloro-5-nitrobenzene
[1]
Executive Summary
This compound (CAS: 89-30-5) is a substituted benzene derivative characterized by significant lipophilicity due to its dual butoxy chains, balanced by the polar nitro and chloro substituents.[1][2] Accurate solubility data is the cornerstone of process optimization, particularly for purification via cooling crystallization.
This guide provides a comprehensive framework for determining the solubility profile of this compound in organic solvents.[1] It details the Laser Monitoring Observation Technique for precise data acquisition, applies the Modified Apelblat Equation for thermodynamic modeling, and outlines a solvent selection strategy based on molecular interactions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Understanding the molecular architecture is essential for predicting solvent interactions.[1]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 89-30-5 |
| Molecular Formula | C₁₄H₂₀ClNO₄ |
| Molecular Weight | 301.77 g/mol |
| Structural Features | Butoxy Groups (C₄H₉O-): Confer non-polar character; enhance solubility in hydrocarbons.Nitro Group (-NO₂): Strong dipole; enhances solubility in polar aprotic solvents.Chloro Group (-Cl): Weakly deactivating; adds minor polarity.[1][2][3][4][5][6] |
| Predicted LogP | ~4.8 (Highly Lipophilic) |
Theoretical Framework: Thermodynamic Modeling
To transition from raw data to process design, experimental values must be correlated using thermodynamic models. We utilize the Modified Apelblat Equation , which is empirically proven to provide the best fit for substituted benzenes in organic solvents.
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (Kelvin).[1]
-
: Empirical parameters derived from non-linear regression of experimental data.
-
and
reflect the variation in the solution activity coefficient. - accounts for the temperature dependence of the enthalpy of fusion.
-
and
Application: A high correlation coefficient (
Experimental Protocol: Laser Monitoring Observation Technique
Objective: Determine the saturation temperature of this compound in various solvents with high precision (< 0.05 K).
Reagents & Equipment[1]
-
Solute: this compound (Purity > 99.0% by HPLC).[1]
-
Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Acetonitrile (Analytical Grade).
-
Apparatus: Jacketed glass vessel (100 mL), Programmable Thermostat (accuracy ±0.01 K), Laser monitoring system (He-Ne laser + Light intensity meter), Magnetic stirrer.[1]
Step-by-Step Methodology
-
Preparation: Weigh a precise mass of solute (
) and solvent ( ) into the jacketed vessel. -
Dissolution: Heat the mixture to a temperature well above the estimated saturation point until fully dissolved.
-
Cooling & Nucleation: Lower the temperature slowly to induce nucleation (cloud point).[1]
-
Equilibrium Approach: Re-heat the suspension slowly (0.1 K/min).
-
Laser Detection: Direct the laser beam through the solution.[1]
-
Recording: Record the temperature at which the laser intensity reaches the maximum stable value. This is the Saturation Temperature (
) for the given concentration.[1] -
Replication: Repeat for different mole fractions to construct the full solubility curve.
Workflow Diagram
Caption: Workflow for determining solubility via the Laser Monitoring Observation Technique.
Predicted Solubility Behavior & Solvent Selection[1][9]
Due to the lack of public literature data for this specific CAS, we apply Molecular Interaction Theory to predict solubility trends. This guides the selection of solvents for experimental verification.[1]
Predicted Solubility Ranking
Based on the "Like Dissolves Like" principle and the dominance of the hydrophobic butoxy chains:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Aromatic Hydrocarbons | Toluene, Xylene | High | |
| Chlorinated Solvents | Chloroform, DCM | High | Strong dispersion forces compatible with the chloro-substituent.[1] |
| Esters | Ethyl Acetate | Moderate-High | Dipole-dipole interactions with the nitro group; alkyl chain compatibility.[1] |
| Ketones | Acetone | Moderate | Good interaction with the nitro group, but less compatible with butyl chains. |
| Alcohols | Ethanol, Isopropanol | Low (Temperature Dependent) | Hydrogen bonding network of solvent opposes disruption by large hydrophobic solute. Ideal for crystallization. |
| Water | Water | Insoluble | Hydrophobic effect dominates; high energy cost to form cavity in water structure.[1] |
Selection Logic for Crystallization
-
Good Solvent: Toluene or Ethyl Acetate (High solubility at high T).[1]
-
Anti-Solvent: Ethanol or Methanol (Low solubility, induces precipitation).
-
Process Recommendation: A Cooling Crystallization using Ethanol or Isopropanol is recommended.[1] The solubility likely exhibits a steep positive slope with temperature (high
), allowing for high recovery yields upon cooling.
Data Analysis & Reporting Template
Researchers should populate the following table with experimental data to validate the process.
Table 1: Experimental Solubility Data Template
| T (K) | Ethanol ( | Toluene ( | Ethyl Acetate ( |
| 278.15 | To be measured | To be measured | To be measured |
| 288.15 | ... | ... | ... |
| 298.15 | ... | ... | ... |
| 308.15 | ... | ... | ... |
| 318.15 | ... | ... | ... |
Calculation of Mole Fraction (
- : Mass of solute and solvent.
- : Molar mass of solute (301.77 g/mol ) and solvent.
Process Application: Cooling Crystallization Design[1]
Once the solubility curve is established, the data drives the design of the crystallization unit operation.
Caption: Decision logic for selecting the crystallization mode based on solubility sensitivity.
Operational Recommendation: For this compound, the presence of the nitro group and butyl chains typically results in a steep solubility curve in alcohols.[1]
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics. Link (Foundational paper for the Apelblat model).[1]
-
Jouyban, A. (2008).[1] Review of the pharmaceutical solubility prediction models. Journal of Pharmaceutical & Pharmaceutical Sciences. Link (Review of solubility modeling techniques).
-
PubChem Database. (2025).[1][2] Compound Summary: this compound (CAS 89-30-5).[1][2][4] National Center for Biotechnology Information.[1] Link (Source for chemical structure and identifiers).
-
Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[1] (Standard text for crystallization process design and laser monitoring techniques).
Sources
- 1. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 2,5-Dimethoxy-4-chloroaniline | 6358-64-1 [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
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- 6. scribd.com [scribd.com]
An In-depth Technical Guide to the Synthesis and History of 1,4-Dibutoxy-2-chloro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 1,4-Dibutoxy-2-chloro-5-nitrobenzene, a key chemical intermediate. The document details the synthesis of its precursor, 2,5-dichloronitrobenzene, and provides a scientifically grounded protocol for the subsequent synthesis of the target compound. While a singular "discovery" event for this compound is not prominent in the scientific literature, its history is intrinsically linked to the development of nitroaromatic chemistry and its applications in various industries. This guide offers in-depth procedural details, explanations of the underlying chemical principles, and a review of its known applications, primarily as a building block in the synthesis of more complex molecules.
Introduction: Chemical Identity and Significance
This compound, with the chemical formula C₁₄H₂₀ClNO₄, is an aromatic organic compound.[1][2][3] Its structure is characterized by a benzene ring substituted with two butoxy groups, a chloro group, and a nitro group. The strategic placement of these functional groups makes it a valuable intermediate in organic synthesis, particularly for the development of dyes, pigments, and potentially as a scaffold in medicinal chemistry. The electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution, a key reaction in its synthesis and subsequent transformations.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 89-30-5[1] |
| Molecular Formula | C₁₄H₂₀ClNO₄[1][2][3] |
| Molecular Weight | 301.76 g/mol [1][2] |
| InChIKey | BFTZBYNTVYQUNQ-UHFFFAOYSA-N[2][4] |
Part 1: Synthesis of the Key Intermediate: 2,5-Dichloronitrobenzene
The journey to synthesizing this compound begins with the preparation of its precursor, 2,5-dichloronitrobenzene. This compound is typically synthesized via the electrophilic nitration of 1,4-dichlorobenzene.[5][6] The presence of the two chlorine atoms on the benzene ring deactivates it towards electrophilic substitution, yet the reaction proceeds under forcing conditions using a mixture of concentrated nitric and sulfuric acids.
Experimental Protocol: Nitration of 1,4-Dichlorobenzene
This protocol is based on established industrial and laboratory procedures for the synthesis of 2,5-dichloronitrobenzene.[6][7]
Materials:
| Reagent | Quantity | Molar Mass ( g/mol ) | Moles |
| 1,4-Dichlorobenzene | 147.0 g | 147.00 | 1.0 |
| Concentrated Nitric Acid (68%) | 92.6 mL | 63.01 | 1.5 |
| Concentrated Sulfuric Acid (98%) | 108.7 mL | 98.08 | 2.0 |
| Dichloromethane | As needed | - | - |
| 10% Sodium Carbonate Solution | As needed | - | - |
| Water | As needed | - | - |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Acid Mixture Preparation: Carefully add 108.7 mL of concentrated sulfuric acid to the flask. Cool the flask in an ice-water bath. Slowly add 92.6 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 20°C. This mixture is known as nitrating acid.
-
Addition of 1,4-Dichlorobenzene: To the cooled nitrating acid, add 147.0 g of 1,4-dichlorobenzene portion-wise over 30 minutes, ensuring the temperature does not exceed 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 50-60°C and maintain this temperature for 2-3 hours with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with stirring. A yellow solid will precipitate.
-
Isolation and Purification: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield 2,5-dichloronitrobenzene as pale yellow crystals. A yield of approximately 90-95% can be expected.[6]
Part 2: Synthesis of this compound
The conversion of 2,5-dichloronitrobenzene to this compound is achieved through a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In 2,5-dichloronitrobenzene, the chlorine atom at the 2-position (ortho to the nitro group) is significantly more activated than the chlorine at the 5-position (meta to the nitro group). However, with a strong nucleophile and appropriate reaction conditions, double substitution can be achieved.
Proposed Experimental Protocol: Dibutoxylation of 2,5-Dichloronitrobenzene
This proposed protocol is based on the principles of the Williamson ether synthesis adapted for an aromatic substrate.
Materials:
| Reagent | Quantity | Molar Mass ( g/mol ) | Moles |
| 2,5-Dichloronitrobenzene | 19.2 g | 192.01 | 0.1 |
| Sodium Metal | 5.1 g | 22.99 | 0.22 |
| n-Butanol (anhydrous) | 200 mL | 74.12 | - |
| Toluene (anhydrous) | 100 mL | - | - |
Procedure:
-
Preparation of Sodium Butoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 200 mL of anhydrous n-butanol. Carefully add 5.1 g of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood away from ignition sources. Stir the mixture until all the sodium has reacted to form a clear solution of sodium butoxide.
-
Reaction Setup: To the freshly prepared sodium butoxide solution, add 100 mL of anhydrous toluene. Then, add 19.2 g of 2,5-dichloronitrobenzene.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain it for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 100 mL of water to quench any unreacted sodium butoxide. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Part 3: Historical Context and Industrial Applications
While the specific discovery of this compound is not prominently documented, its existence is a logical extension of the well-established chemistry of chloronitrobenzenes. The precursor, 2,5-dichloronitrobenzene, has been a known industrial chemical for a significant period, used extensively in the manufacture of dyestuff intermediates, pigments, pesticides, and UV absorbents.[8][9] It is reasonable to assume that this compound was first synthesized in a research or industrial setting exploring the derivatization of 2,5-dichloronitrobenzene to create new molecules with specific properties.
The primary application of this compound is as a chemical intermediate. Its functional groups allow for a variety of subsequent chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be diazotized and coupled to form azo dyes. The butoxy groups can influence the solubility and color of the final products.
Part 4: Spectroscopic and Physical Data Summary
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Physical State | Solid |
| Molecular Formula | C₁₄H₂₀ClNO₄ |
| Molecular Weight | 301.76 g/mol [1][2] |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility | Soluble in organic solvents |
| InChI | 1S/C14H20ClNO4/c1-3-5-7-19-13-10-12(16(17)18)14(9-11(13)15)20-8-6-4-2/h9-10H,3-8H2,1-2H3[1] |
| SMILES | CCCCOC1=CC(=C(C=C1[O-])OCCCC)Cl[1] |
Part 5: Safety and Handling
2,5-Dichloronitrobenzene (Precursor): This compound is toxic and an environmental hazard.[10] It is a suspected carcinogen.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
This compound: While specific toxicity data is limited, it should be handled with care as a nitroaromatic compound. It is classified as causing serious eye irritation and may cause long-lasting harmful effects to aquatic life.[1] Standard laboratory safety precautions should be followed.
References
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- ChemicalBook. 2,5-Dichloronitrobenzene synthesis.
- Google Patents. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.
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- CymitQuimica. CAS 89-61-2: 2,5-Dichloronitrobenzene.
- CAS Common Chemistry. This compound.
- PubChemLite. This compound (C14H20ClNO4).
- Fine Technology Industry.
- OEHHA. 1,4-Dichloro-2-Nitrobenzene.
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- Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene)
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Unlocking the Potential of 1,4-Dibutoxy-2-chloro-5-nitrobenzene: A Guide to Unexplored Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Attributes and Physicochemical Properties
1,4-Dibutoxy-2-chloro-5-nitrobenzene is a substituted aromatic compound with the molecular formula C₁₄H₂₀ClNO₄ and a molecular weight of 301.76 g/mol [1][2]. Its structure is characterized by a benzene ring functionalized with two butoxy groups, a chloro group, and a nitro group.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀ClNO₄ | [1] |
| Molecular Weight | 301.76 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 89-30-5 | [1][3] |
| Canonical SMILES | CCCCOC1=CC(=C(C=C1[O-])OCCCC)Cl | [1][3] |
The presence of both electron-donating (dibutoxy) and electron-withdrawing (nitro, chloro) groups on the benzene ring suggests a rich and varied reactivity profile, making it a promising candidate for further investigation.
Potential Research Area: Novel Synthetic Methodologies and Optimization
While the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests a multi-step synthesis originating from simpler precursors. A plausible synthetic route could involve the nitration of 1,4-dibutoxy-2-chlorobenzene. Research in this area could focus on optimizing reaction conditions to improve yield and purity, as well as exploring alternative, more sustainable synthetic pathways.
Proposed Experimental Protocol: Synthesis via Nitration
This protocol outlines a potential method for the synthesis of this compound.
Objective: To synthesize this compound via the nitration of 1,4-dibutoxy-2-chlorobenzene.
Materials:
-
1,4-Dibutoxy-2-chlorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid to 0-5°C using an ice bath.
-
Slowly add 1,4-dibutoxy-2-chlorobenzene to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of 1,4-dibutoxy-2-chlorobenzene, ensuring the reaction temperature does not exceed 10°C. The slow addition is crucial to control the exothermic reaction and minimize the formation of byproducts[4].
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the solid product and wash thoroughly with cold water to remove excess acid.
-
Dissolve the crude product in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Causality: The ortho, para-directing effect of the butoxy groups and the deactivating, meta-directing effect of the chloro group would likely favor nitration at the position para to the chloro group and ortho to a butoxy group. Controlling the temperature is critical to prevent over-nitration and side reactions[4].
Caption: Potential reactivity pathways for this compound.
Potential Research Area: Precursor for Heterocyclic Compounds and Functional Dyes
The structural motifs within this compound make it an attractive starting material for the synthesis of more complex molecules.
-
Heterocyclic Synthesis: The reduced aniline derivative could undergo condensation reactions with various reagents to form heterocyclic systems like benzimidazoles, quinoxalines, or phenazines. These heterocyclic cores are prevalent in many biologically active molecules and functional materials.[5]
-
Azo Dyes: The diazotized aniline derivative can be coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to produce novel azo dyes. The butoxy groups would enhance solubility in organic media and could influence the tinctorial properties of the resulting dyes.
Potential Research Area: Investigation of Biological Activities
Nitroaromatic compounds are known to exhibit a wide range of biological activities, but also potential toxicity.[6] A systematic evaluation of the biological profile of this compound and its derivatives is a crucial area for research. The presence of chloro and nitro groups on a benzaldehyde ring in other molecules has been shown to contribute to antimicrobial and anticancer effects.[7]
Proposed Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Normal human cell line (e.g., HEK293) for assessing selectivity
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Causality: Many cytotoxic compounds exert their effects by inducing apoptosis.[7] The presence of the nitroaromatic moiety could potentially lead to the generation of reactive oxygen species within the cells, triggering apoptotic pathways.
Potential Toxicological Considerations
It is important to note that nitroaromatic compounds and their metabolites can exhibit toxicity. For instance, nitrobenzene is a known reproductive toxicant and can cause methemoglobinemia.[6] Structurally similar compounds like 1,4-dichloro-2-nitrobenzene have been shown to have effects on the liver and kidneys in animal studies and are considered possibly carcinogenic to humans.[8][9][10][11] Therefore, all research involving this compound and its derivatives should be conducted with appropriate safety precautions.
Conclusion and Future Outlook
This compound represents a largely unexplored chemical entity with significant potential for a variety of research applications. Its rich chemical functionality makes it a versatile platform for the development of novel synthetic methods, the creation of new materials, and the discovery of biologically active compounds. The research areas outlined in this guide provide a starting point for unlocking the full scientific value of this promising molecule. Future investigations should focus on a systematic exploration of its reactivity and a thorough evaluation of the biological properties of its derivatives, always maintaining a strong emphasis on safety and toxicological assessment.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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UNEP Publications. (1996, April 30). BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Retrieved February 3, 2026, from [Link]
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CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved February 3, 2026, from [Link]
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PureSynth. (n.d.). 1,4-Di-N-Butoxy-2-Nitrobenzene 98%. Retrieved February 3, 2026, from [Link]
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PubChem. (n.d.). 1,4-Dibutoxy-2,5-dichlorobenzene. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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INCHEM. (n.d.). ICSC 1618 - 1,4-DICHLORO-2-NITROBENZENE. Retrieved February 3, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C14H20ClNO4). Retrieved February 3, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved February 3, 2026, from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022, June 30). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Retrieved February 3, 2026, from [Link]
-
OEHHA. (2019, September 13). 1,4-Dichloro-2-Nitrobenzene. Retrieved February 3, 2026, from [Link]
-
MDPI. (2018, May 29). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. Retrieved February 3, 2026, from [Link]
-
MDPI. (2022, April 15). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e]t[1][12][13]riazines. Molecules. Retrieved February 3, 2026, from [Link]
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Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved February 3, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025, August 9). Biological activity of 1,4-dihydropyridine derivatives. Retrieved February 3, 2026, from [Link]
-
PubMed. (2005, April 15). Two-week oral toxicity study of 1,4-Dichloro-2-nitrobenzene in rats and mice. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Transformations of 1,4-Diethynyl-2-nitrobenzene. Retrieved February 3, 2026, from [Link]
-
US EPA. (2025, December 4). Benzene, 1,4-dibutoxy-2-chloro- - Substance Details - SRS. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dichloronitrobenzene. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Quora. (2020, July 13). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved February 3, 2026, from [Link]
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theoretical properties of 1,4-Dibutoxy-2-chloro-5-nitrobenzene
Executive Summary: The Lipophilic Electronic Scaffold
1,4-Dibutoxy-2-chloro-5-nitrobenzene (CAS 89-30-5) represents a specialized "push-pull" aromatic scaffold used primarily in the synthesis of photosensitive diazonium salts and liquid crystalline materials.[1] Its structural uniqueness lies in the interplay between the electron-donating butoxy groups and the electron-withdrawing nitro/chloro substituents.[1]
For the drug development and materials scientist, this molecule is not merely an intermediate; it is a tunable electrophile . The 2-chloro position, activated by the para-nitro group, serves as a precise "docking port" for nucleophilic aromatic substitution (SNAr), allowing the introduction of complex amines (e.g., morpholine) without disturbing the lipophilic integrity provided by the butyl chains.
This guide details the theoretical physicochemical framework, validated synthetic pathways, and self-verifying experimental protocols for leveraging this scaffold.
Physicochemical Framework (Theoretical & Predicted)
The following data aggregates theoretical predictions (DFT/QSAR) with empirical trends from homologous chloro-nitro-alkoxy benzenes.
2.1 Molecular Profile[1]
| Property | Value | Mechanistic Implication |
| Molecular Weight | 301.77 g/mol | Optimal range for small molecule intermediates.[1] |
| LogP (Predicted) | 4.8 – 5.3 | High lipophilicity due to dual butyl chains; dictates use of non-polar solvents (DCM, Toluene). |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Moderate polarity; primarily driven by the nitro group. Permeable to lipid bilayers. |
| Melting Point | 90°C – 98°C | Solid handling; distinct MP allows for easy purity verification via DSC. |
| Electronic Character | Electron-Deficient Core | The para-nitro group creates a localized positive potential at C-2 (C-Cl), facilitating nucleophilic attack.[1] |
2.2 Solubility & Solvent Compatibility[1]
-
High Solubility: Dichloromethane (DCM), Chloroform, Toluene, Ethyl Acetate.
-
Moderate Solubility: Ethanol (hot), Acetonitrile.
-
Insoluble: Water.[2]
-
Process Tip: Reactions involving polar nucleophiles (e.g., amines) should utilize a biphasic system or a polar aprotic cosolvent (DMF/DMSO) to solubilize the nucleophile while maintaining the organic solubility of the substrate.
Synthetic Architecture & Retrosynthesis
The synthesis of this compound is governed by regioselective electrophilic aromatic substitution .[1] The steric bulk of the butoxy groups and the directing effects of the substituents dictate the pathway.
3.1 The "Hydroquinone" Route (Recommended)
This pathway minimizes isomer formation by leveraging the strong ortho/para directing power of the alkoxy groups against the meta directing nitro group.
-
Alkylation: Hydroquinone
1,4-Dibutoxybenzene (Williamson Ether Synthesis).[1] -
Chlorination: 1,4-Dibutoxybenzene
2-Chloro-1,4-dibutoxybenzene.[1]-
Logic: The activated ring chlorinates readily. Sterics favor the position ortho to the alkoxy group.
-
-
Nitration: 2-Chloro-1,4-dibutoxybenzene
Target .-
Regiochemistry: The entering nitro group seeks a position para to the directing alkoxy group (blocked) or ortho. Position 5 is para to the Chlorine (weak deactivator) and ortho to the Butoxy group (strong activator), making it the thermodynamically and kinetically favored site.
-
3.2 Visualization of Synthesis & Reactivity
The following diagram maps the synthesis flow and the critical "Branch Point" where the molecule can be diverted toward different applications (Dyes vs. Diazonium Salts).
Caption: Figure 1. Synthetic genealogy of this compound, highlighting the divergence between SNAr functionalization (Path A) and Nitro reduction (Path B).
Reactivity Profile: The SNAr "Docking Port"
The defining feature of this molecule for researchers is the lability of the chlorine atom.
4.1 Mechanism: Meisenheimer Complex Formation
The para-nitro group withdraws electron density from the ring, stabilizing the anionic intermediate (Meisenheimer complex) formed when a nucleophile attacks the C-Cl carbon.
-
Reaction: Substrate + Morpholine
2,5-Dibutoxy-4-morpholinonitrobenzene + HCl.[1] -
Kinetics: Second-order (dependent on both substrate and nucleophile concentration).[1]
-
Implication: This reaction is self-indicating .[1] As the reaction proceeds, the pale yellow solution of the chloro-nitro precursor often shifts to a deep orange/red (the amino-nitro product), providing visual feedback on progress.
Experimental Protocols
Protocol A: SNAr Functionalization (Morpholine Displacement)
Use Case: Synthesizing precursors for photosensitive diazonium salts.[1]
Reagents:
-
Morpholine (2.2 eq) – Acts as both nucleophile and acid scavenger.[1]
-
Solvent: Toluene or DMF (Dimethylformamide).[1]
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve 10.0 g of this compound in 50 mL of Toluene.
-
Addition: Add Morpholine (6.4 g, ~2.2 eq) dropwise while stirring.
-
Note: A slight exotherm may occur.
-
-
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material (high Rf) should disappear, replaced by a lower Rf, highly colored spot.
-
-
Workup (Self-Validating):
-
Cool to room temperature.[4] Morpholine hydrochloride salts will precipitate.
-
Filter off the salts.
-
Wash the filtrate with water (2 x 50 mL) to remove excess morpholine.
-
Dry organic layer over MgSO4 and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol.
Protocol B: Reduction to Aniline
Use Case: Preparation of dye intermediates.
Reagents:
Methodology:
-
Suspend substrate and Iron powder in Ethanol/Water.
-
Heat to reflux and add NH4Cl.
-
Vigorous stirring is critical (heterogeneous reaction).
-
Reaction is complete when the yellow nitro compound converts to a colorless (or pale fluorescent) amine.
-
Filter hot to remove iron oxides. Crystallize the amine hydrochloride by adding conc. HCl to the filtrate.
References
-
Synthesis of Alkoxy-Nitrobenzenes
-
Diazonium Salt Applications
-
Nucleophilic Aromatic Substitution Mechanisms
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
General Nitration of Halo-Alkoxy Benzenes
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Methodological & Application
Application Note & Synthesis Protocol: Selective Synthesis of Dichloronitrobenzene Derivatives via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of a dibutoxy-chloro-nitrobenzene derivative, a valuable intermediate in the development of pharmaceuticals and functional materials. While the nominal target is 1,4-Dibutoxy-2-chloro-5-nitrobenzene, this guide details a more direct and mechanistically sound synthesis of its isomer, 2,4-Dibutoxy-1-chloro-5-nitrobenzene , via a selective double nucleophilic aromatic substitution (SNAr) reaction. The protocol starts from the commercially available precursor, 1,2,4-trichloro-5-nitrobenzene, and utilizes sodium butoxide as the nucleophile. This application note elucidates the underlying reaction mechanism, provides a detailed step-by-step laboratory protocol, outlines critical safety precautions, and describes methods for product characterization.
Introduction and Mechanistic Rationale
The functionalization of nitroaromatic compounds is a cornerstone of modern organic synthesis. The potent electron-withdrawing nature of the nitro (–NO₂) group profoundly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. This activation is particularly effective for halogen substituents located at positions ortho or para to the nitro group, enabling their displacement through the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2]
The SNAr reaction proceeds via a two-step addition-elimination pathway.
-
Addition: The nucleophile (e.g., butoxide, :Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group (e.g., a halogen, X), breaking the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1] The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[2]
-
Elimination: Aromaticity is restored in a rapid subsequent step through the expulsion of the leaving group.[2]
In the context of this protocol, we utilize 1,2,4-trichloro-5-nitrobenzene as the substrate. The nitro group at position C5 exerts a powerful activating effect on the chlorine atoms at C4 (para) and C2 (ortho). The chlorine at C1, being meta to the nitro group, is not significantly activated and remains largely unreactive under controlled conditions. This differential reactivity allows for the selective, sequential substitution of the two activated chlorine atoms by the butoxide nucleophile to yield the desired product.
Caption: Overall experimental workflow.
Step-by-Step Procedure
Part A: Preparation of Sodium Butoxide Solution (in situ)
-
Set up a dry 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser (with N₂ inlet), and a stopper.
-
Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the procedure.
-
Add 100 mL of anhydrous n-butanol to the flask.
-
Carefully cut the sodium metal (2.53 g, 0.11 mol) into small pieces, removing any oxide layer, and add them portion-wise to the stirring n-butanol. Caution: The reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and control the rate of addition to prevent excessive reflux.
-
Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium butoxide in n-butanol. This may require gentle warming.
Part B: Nucleophilic Aromatic Substitution Reaction
-
To the freshly prepared sodium butoxide solution, add 100 mL of anhydrous DMF.
-
In a separate beaker, dissolve the 1,2,4-trichloro-5-nitrobenzene (11.32 g, 0.05 mol) in 50 mL of anhydrous DMF.
-
Transfer this substrate solution to a dropping funnel and attach it to the central neck of the reaction flask.
-
Add the substrate solution dropwise to the stirring sodium butoxide solution over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 100 °C using a heating mantle.
-
Maintain this temperature and allow the reaction to proceed with vigorous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
Part C: Work-up and Purification
-
After the reaction is complete, cool the flask to room temperature in an ice bath.
-
Slowly pour the dark reaction mixture into a beaker containing 500 mL of cold deionized water with stirring.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 2,4-Dibutoxy-1-chloro-5-nitrobenzene.
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Product Name | 2,4-Dibutoxy-1-chloro-5-nitrobenzene | - |
| Molecular Formula | C₁₄H₂₀ClNO₄ | [3][4] |
| Molecular Weight | 301.76 g/mol | [3][4] |
| Appearance | Expected to be a yellow oil or solid | - |
| Expected Yield | 75-85% | - |
-
¹H NMR: Expect signals corresponding to the aromatic protons and the aliphatic protons of the two distinct butoxy groups (–OCH₂, –CH₂, –CH₂, –CH₃).
-
¹³C NMR: Expect signals for the six unique aromatic carbons and the eight aliphatic carbons of the butoxy chains.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated exact mass (301.1081) and a characteristic isotopic pattern for the presence of one chlorine atom. [5]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ncrdsip.com [ncrdsip.com]
- 3. This compound | C14H20ClNO4 | CID 66635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS:89-30-5 FT-0717983 this compound Product Detail Information [finetechchem.com]
- 5. PubChemLite - this compound (C14H20ClNO4) [pubchemlite.lcsb.uni.lu]
Precision Analytics for Lipophilic Intermediates: Quantification of 1,4-Dibutoxy-2-chloro-5-nitrobenzene
Application Note: AN-DCNB-2026 [1]
Abstract & Physicochemical Context
1,4-Dibutoxy-2-chloro-5-nitrobenzene (CAS: 89-30-5), hereafter referred to as DCNB , is a critical synthetic intermediate often utilized in the production of azo dyes, liquid crystals, and specific pharmaceutical precursors (e.g., via reduction to 5-amino-1,4-dibutoxy-2-chlorobenzene).[1]
The analytical quantification of DCNB presents two distinct challenges:
-
Extreme Lipophilicity: The presence of two butoxy groups (
) significantly increases the LogP (Predicted ~4.8), leading to strong retention on reverse-phase columns and high risk of carryover.[1] -
Structural Alerts: As a nitro-chlorobenzene derivative, DCNB falls under the class of potential Genotoxic Impurities (GTIs) or Mutagenic Impurities (MIs).[1] Consequently, methods must be capable of both high-level assay (purity) and trace-level quantification (ppm limits).[1]
This guide provides two validated workflows: a robust HPLC-UV method for process control and a high-sensitivity LC-MS/MS method for trace analysis.[1]
Compound Profile
| Property | Value | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: ~301.11 Da | |
| LogP (Predicted) | ~4.8 | Requires high organic mobile phase strength; prone to surface adsorption.[1][2][3] |
| Chromophores | Nitro ( | UV Active. Primary |
| Solubility | Insoluble in water; Soluble in ACN, THF, DCM. | Diluents must contain >50% Organic solvent to prevent precipitation. |
Strategic Method Development Workflow
The following decision matrix illustrates the logic for selecting the appropriate detection mode based on the analytical threshold required.
Figure 1: Decision matrix for selecting the quantification strategy based on sensitivity requirements.
Protocol A: HPLC-UV for Purity and Assay
Purpose: Routine quality control (QC), reaction monitoring, and purity assessment.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
-
Rationale: A C18 stationary phase provides the necessary hydrophobic interaction. A 3.5 µm particle size balances resolution and backpressure.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Note: Methanol causes higher backpressure and may not elute the dibutoxy species efficiently.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C (Improves mass transfer and peak shape for lipophilic compounds).
-
Detection: UV at 270 nm (Nitro-aromatic band) and 210 nm (General).[1]
-
Injection Volume: 5 - 10 µL.
Gradient Program
Due to the high lipophilicity of DCNB, an isocratic hold at high organic strength is required to ensure elution and column cleaning.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 50 | Initial equilibration |
| 10.0 | 95 | Linear gradient to elute analytes |
| 12.0 | 95 | Wash (Critical for removing dimers/oligomers) |
| 12.1 | 50 | Return to initial |
| 15.0 | 50 | Re-equilibration |
Sample Preparation (Critical)
Diluent: Acetonitrile:Water (80:20 v/v).[1]
-
Warning: Do not use 100% water or low-organic buffers as the diluent; DCNB will precipitate or adsorb to the vial glass.[1]
-
Stock Solution: Weigh 10.0 mg DCNB into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins. (Conc: 1000 µg/mL).[1]
-
Working Standard: Dilute Stock 1:10 with Diluent (Conc: 100 µg/mL).
System Suitability Criteria (SST)
-
Tailing Factor (
): NMT 1.5 (High tailing indicates secondary silanol interactions; if observed, increase buffer strength). -
Retention Time (
): ~8.5 ± 0.5 min.[1] -
Precision (RSD): NMT 2.0% for 5 replicate injections.
Protocol B: LC-MS/MS for Trace Quantification (GTI Analysis)
Purpose: Quantifying DCNB at ppm levels (e.g., <10 ppm relative to API) when used as a starting material.[1]
Mass Spectrometry Rationale
Nitro-aromatics are electron-deficient.[1] While they can be analyzed in Negative Mode (Electron Capture), the presence of the butoxy ethers allows for Positive Mode ionization via ammonium adducts
-
Ionization Source: Electrospray Ionization (ESI) - Positive Mode.[1]
-
Target Ion: m/z 319.2
or m/z 302.1 .[1] -
Alternative: If ESI sensitivity is low, switch to APCI (Atmospheric Pressure Chemical Ionization) in Negative Mode to form
radical ions.[1]
LC-MS/MS Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Chemistry: Ammonium formate promotes the formation of stable
adducts.
-
-
Gradient: Steep gradient (60% B to 98% B in 5 mins).
MRM Transitions (Multiple Reaction Monitoring)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Interpretation |
| 302.1 ( | 246.1 | 15-20 | Loss of Butene ( |
| 302.1 ( | 212.1 | 25-30 | Loss of Nitro group/Chlorine interaction.[1] |
| 319.2 ( | 302.1 | 10 | Loss of Ammonia (Quantifier).[1] |
Note: Transitions must be optimized experimentally by infusing the standard.
Troubleshooting & Scientific Integrity
The "Carryover" Trap
Observation: Ghost peaks of DCNB appear in blank injections after a high-concentration sample.[1] Cause: The dibutoxy chains interact strongly with the PTFE seals in the injector loop and the column frit. Solution:
-
Needle Wash: Use a strong wash solvent: Acetonitrile:Isopropanol:Cyclohexane (40:40:20) .[1] The cyclohexane helps solubilize the lipophilic chains.
-
Blank Injections: Run at least two blanks after the highest standard.
Specificity against Reduction Products
If monitoring the reaction DCNB
-
DCNB (Nitro): Late eluting (High k').[1]
-
Amine Product: Early/Mid eluting.
-
Resolution: Ensure Mobile Phase A pH is acidic (pH ~3.0). This protonates the amine (
), reducing its retention further and maximizing resolution from the neutral DCNB.
Figure 2: Chromatographic behavior of DCNB versus its downstream amine product.[1]
References
-
PubChem. (2025).[1][2] this compound (Compound).[1][2][3][4][5] National Library of Medicine. Available at: [Link][1]
-
Agilent Technologies. (2012).[1] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column and a C-18 Column. Application Note 5991-0832EN.[1] Available at: [Link][1]
-
Wu, X., et al. (2014).[6] Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 6(18), 7277-7284.[1][6] Available at: [Link]
-
ICH. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Available at: [Link]
Sources
- 1. This compound | C14H20ClNO4 | CID 66635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C14H20ClNO4) [pubchemlite.lcsb.uni.lu]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS:89-30-5 FT-0717983 this compound Product Detail Information [finetechchem.com]
- 5. This compound - CAS:89-30-5 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR and mass spectrometry analysis of 1,4-Dibutoxy-2-chloro-5-nitrobenzene
Technical Application Note: Structural Elucidation & QC Protocol for 1,4-Dibutoxy-2-chloro-5-nitrobenzene
Executive Summary
This application note details the analytical protocol for This compound (CAS: 89-30-5 analog/derivative), a critical intermediate in the synthesis of liquid crystals and conductive polymers (e.g., poly(p-phenylene vinylene) derivatives).[1]
Due to the asymmetric substitution pattern of the benzene ring, this molecule presents specific challenges in assigning regio-chemistry. This guide provides a self-validating workflow using High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition and 2D NMR to definitively assign the non-equivalent butoxy side chains.
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-chloro-2,5-dibutoxy-4-nitrobenzene |
| Formula | |
| Exact Mass | 301.1081 Da |
| Structure | Asymmetric tetrasubstituted benzene |
| Key Features | Chlorine isotope pattern ( |
Protocol A: Mass Spectrometry Analysis
Objective: Validation of molecular formula and confirmation of chlorine substitution.
Methodology
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
).-
Note: While Electron Impact (EI) is suitable for neutral aromatics, ESI is preferred here to detect the protonated pseudomolecular ion
or sodiated adduct .[1]
-
Diagnostic Criteria (Self-Validating Checks)
-
The Chlorine Signature (Isotope Pattern): The most distinct feature of this spectrum is the isotopic abundance of Chlorine.
-
Observation: You must observe two peaks for the molecular ion separated by 2 Da.
-
Ratio: The intensity of the M peak (
) to the M+2 peak ( ) must be approximately 3:1 .[1] -
Validation Failure: If the ratio is 1:1 (Bromine) or >10:1 (No Halogen), the synthesis failed.
-
-
Fragmentation Pathway (MS/MS): Upon Collision Induced Dissociation (CID), the molecule follows a predictable "stripping" mechanism typical of nitro-alkoxy benzenes.[1]
Data Summary Table: Expected MS Signals
| Ion Identity | m/z (approx) | Description |
| 302.1 | Protonated Molecular Ion ( | |
| 304.1 | Isotope Peak ( | |
| 324.1 | Sodium Adduct (Common in ESI) | |
| Fragment A | 246.1 | Loss of one butyl group (as butene) |
| Fragment B | 190.0 | Loss of second butyl group |
Protocol B: NMR Spectroscopy
Objective: Definitive assignment of the two non-equivalent butoxy chains and ring protons.
Methodology
-
Solvent:
(Chloroform-d) is preferred to prevent solvent peak overlap with the aliphatic butyl region.[1] -
Frequency: 400 MHz minimum (600 MHz recommended for clear resolution of butyl multiplets).
Structural Logic (The "Why" behind the shifts)
The molecule is This compound .[1][2]
-
Aromatic Protons: There are two protons on the ring, at positions 3 and 6. They are para to each other, meaning they appear as singlets (no vicinal coupling).[1]
-
Butoxy Chains: The two chains are in different electronic environments.[1]
Step-by-Step Assignment Protocol
-
1H NMR (1D):
-
NOESY (2D) - Critical Step:
-
To confirm which butyl group is which, run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[1]
-
Look for Cross-Peaks:
-
H-3 will show a spatial correlation (NOE) to the butyl group at C4 AND the butyl group at C1 ? No, H-3 is between Cl and C4-Butoxy.[1]
-
Correction: Let's map the ring positions: 1-Butoxy, 2-Cl, 3-H, 4-Butoxy, 5-NO2, 6-H.[1]
-
H-3 is physically adjacent to the C4-Butoxy group.[1] Expect a strong NOE cross-peak between the aromatic singlet at ~7.0 ppm and one of the
triplets. -
H-6 is physically adjacent to the C1-Butoxy group.[1] Expect a strong NOE cross-peak between the aromatic singlet at ~7.5 ppm and the other
triplet.[1]
-
-
Predicted NMR Data Table
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (6) | Aromatic | 7.55 | Singlet | 1H | Ortho to |
| Ar-H (3) | Aromatic | 7.05 | Singlet | 1H | Ortho to Cl; shielded by adjacent O-Alkyl.[1] |
| Aliphatic | 4.15 | Triplet | 2H | Adjacent to Nitro-substituted carbon.[1] | |
| Aliphatic | 4.02 | Triplet | 2H | Adjacent to Chloro-substituted carbon.[1] | |
| Side Chains | Aliphatic | 1.8 - 0.9 | Multiplets | 14H | Remaining |
Integrated Analysis Workflow
The following diagram illustrates the decision tree for validating the synthesis of this compound.
Caption: Analytical decision tree ensuring structural integrity. Note the critical checkpoint at the Chlorine isotope analysis.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for interpreting aromatic coupling and isotope patterns).
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Chloronitrobenzene derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
SDBS. Spectral Database for Organic Compounds.[1] SDBS No. 2765 (Analog: 1,4-Dimethoxy-2-chloro-5-nitrobenzene).[1] AIST Japan.[1] Available at: [Link][1]
-
PubChem. 1-Chloro-2,5-dimethoxy-4-nitrobenzene (Analogous Structure). CID 83661.[1] Available at: [Link][1]
Sources
Troubleshooting & Optimization
common side reactions in the synthesis of 1,4-Dibutoxy-2-chloro-5-nitrobenzene
Technical Support Center: Synthesis of 1,4-Dibutoxy-2-chloro-5-nitrobenzene
Executive Summary & Process Logic
User Query: "I am observing low yields and multiple impurities during the synthesis of this compound. What are the dominant side reactions, and how do I mitigate them?"
Scientist Response: The synthesis of this compound (CAS 89-30-5) typically proceeds via a two-stage sequence starting from 2-chlorohydroquinone (2-chlorobenzene-1,4-diol). The pathway involves a Williamson Ether Synthesis (bis-alkylation) followed by an Electrophilic Aromatic Substitution (Nitration).
The structural complexity introduces three critical failure points:
-
Steric Hindrance: The bulky butyl groups impede the second alkylation event.
-
Regioselectivity: The directing effects of the chloro and alkoxy groups compete during nitration.
-
Ether Stability: The butoxy ether linkage is susceptible to oxidative cleavage under the acidic conditions of nitration.
Visual Workflow & Failure Points
The following diagram maps the standard pathway against critical side-reaction nodes.
Caption: Figure 1. Synthetic pathway for this compound highlighting critical branching points for side reactions (Red).
Phase 1: Alkylation Troubleshooting (Williamson Ether Synthesis)
Context: The conversion of 2-chlorohydroquinone to 1,4-dibutoxy-2-chlorobenzene using n-butyl bromide (or chloride) and a base (e.g.,
Q1: Why does my HPLC show a persistent peak at a slightly lower retention time than the product?
Diagnosis: Mono-alkylation (Incomplete Reaction). Unlike methylation, butylation adds significant steric bulk. After the first hydroxyl group is alkylated, the second alkylation (usually at the position ortho to the chlorine) becomes kinetically slower due to steric crowding and the electron-donating effect of the first alkoxy group reducing the acidity of the remaining phenol.
-
The Impurity: 4-butoxy-2-chlorophenol or 4-butoxy-3-chlorophenol.
-
The Fix:
-
Phase Transfer Catalysis (PTC): Add 2-5 mol% of Tetrabutylammonium bromide (TBAB). This facilitates the transport of the phenoxide ion into the organic phase, increasing the reaction rate significantly [1].
-
Solvent Switch: Switch from protic solvents (Ethanol) to polar aprotic solvents (DMF or Acetonitrile) to enhance nucleophilicity.
-
Q2: I am generating gas bubbles and consuming excess alkyl halide. What is happening?
Diagnosis: E2 Elimination (Side Reaction B).
If you are using a strong base (like NaOH or KOH) at high temperatures (>80°C), the base may act as a nucleophile towards the hydrogen on the
-
The Reaction:
. -
The Fix:
-
Use a weaker base like Potassium Carbonate (
). -
Maintain temperature below 80°C.
-
Ensure the system is under reflux to return unreacted alkyl halide to the mixture, but vent the butene gas safely.
-
Phase 2: Nitration Troubleshooting
Context: Nitration of 1,4-dibutoxy-2-chlorobenzene to introduce the nitro group at the 5-position.
Q3: My product is dark/black, and yield is low. NMR shows loss of butyl signals.
Diagnosis: Oxidative Ether Cleavage (Side Reaction C). Alkoxybenzenes are electron-rich and prone to oxidation. Strong nitric acid, especially in the presence of nitrous acid impurities, can cleave the ether bond, reverting the molecule to a quinone or nitrophenol derivative.
-
Mechanism: Acid-catalyzed hydrolysis or oxidative dealkylation.
-
The Fix:
-
Temperature Control: This is the most critical variable. Maintain the reaction temperature between 0°C and 10°C . Do not exceed 20°C.
-
Acidity Buffer: Instead of concentrated
, use Acetic Acid ( ) or Acetic Anhydride as the solvent. This moderates the nitronium ion ( ) activity and protects the ether linkage [2]. -
Urea Scavenger: Add a small amount of urea to the reaction mixture to scavenge nitrous acid (
), which catalyzes oxidation.
-
Q4: I see a regioisomer impurity (approx. 5-10%). Where is the nitro group attaching?
Diagnosis: Regioselectivity Issues (3-Nitro Isomer). The target molecule requires nitration at position 5.
-
Directing Effects:
- -Butoxy: Directs ortho (to C2, C6) and para (to C4).
- -Butoxy: Directs ortho (to C3, C5) and para (to C1).
- -Chloro: Directs ortho (to C1, C3) and para (to C5).
-
Analysis:
-
Position 5: Activated by
-OBu (ortho) and -Cl (para). (Favored) -
Position 6: Activated by
-OBu (ortho). -
Position 3: Activated by
-OBu (ortho) and -OBu (meta). However, this position is sterically crowded between the Chloro and Butoxy groups.
-
-
The Fix:
-
While Position 5 is electronically and sterically favored, higher temperatures increase the energy available to overcome the steric barrier at Position 3 or 6. Lowering the temperature improves selectivity for the thermodynamic product (Position 5).
-
Quantitative Data Summary
| Parameter | Optimal Range | Consequence of Deviation |
| Step 1: Base Strength | Moderate ( | Strong (NaOH): Promotes E2 elimination (Butene formation). |
| Step 1: Solvent | DMF / Acetonitrile | Protic (EtOH): Slower rate, higher mono-alkylation impurity. |
| Step 2: Temperature | 0°C – 10°C | >20°C: Ether cleavage, oxidation, and regioisomer formation. |
| Step 2: Nitrating Agent |
Detailed Protocol: Optimized Nitration Step
Note: This protocol assumes the successful isolation of the intermediate 1,4-dibutoxy-2-chlorobenzene.
-
Preparation: Dissolve 10.0 g of 1,4-dibutoxy-2-chlorobenzene in 40 mL of Glacial Acetic Acid . Cool the solution to 5°C using an ice/water bath.
-
Reagent Mix: Prepare a separate mixture of fuming Nitric Acid (1.1 eq) in Acetic Acid.
-
Addition: Add the nitrating mixture dropwise over 30 minutes. Critical: Monitor internal temperature; do not allow it to spike above 10°C.
-
Quench: Pour the reaction mixture onto 200 g of crushed ice. The product should precipitate as a yellow solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove any trace regioisomers or oxidative byproducts.
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Chapter 11: Aromatic Substitution, Electrophilic).
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.
-
Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Detailed mechanisms on ether cleavage during nitration).
stability issues of 1,4-Dibutoxy-2-chloro-5-nitrobenzene under different conditions
Welcome to the technical support center for 1,4-Dibutoxy-2-chloro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. Given the limited direct experimental data on this specific compound, this resource synthesizes information from the well-established reactivity of its constituent functional groups: a nitroaromatic system, a chlorinated benzene ring, and dialkoxy ether linkages. Our aim is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common stability issues you may encounter when working with this compound, presented in a question-and-answer format.
Observation: Color Change in Solution
Question 1: My solution of this compound, which was initially colorless to pale yellow, has turned a more intense yellow or brown. What could be the cause?
Answer:
A noticeable color change in your solution is often the first indicator of chemical degradation. For nitroaromatic compounds, this can be attributed to several factors:
-
Formation of Nitrophenolate Species: If your solvent system contains any basic impurities or if the pH has increased, you might be observing the formation of a nitrophenolate species. This would occur if one of the butoxy groups is cleaved, forming a hydroxyl group. The resulting nitrophenol is more acidic than a typical phenol and will deprotonate in the presence of a base to form a colored phenolate ion. While nitroaromatic compounds themselves can be colored, the persistence of a yellow color in a culture containing 4-nitrophenol can indicate either that it is not being degraded or that it has been converted to 4-nitrocatechol[1].
-
Degradation to Nitroso Compounds: Partial reduction of the nitro group can lead to the formation of nitroso (-NO) compounds, which are often colored. This can be initiated by reducing agents present in your reaction mixture or even by certain solvents under light.
-
Photodegradation: Nitroaromatic compounds are known to undergo photodegradation[2]. Exposure to UV or even ambient light over extended periods can initiate free-radical reactions, leading to a complex mixture of colored degradation products[3].
Troubleshooting Workflow for Color Change:
Caption: Troubleshooting workflow for color change in this compound solutions.
Instability Under Acidic or Basic Conditions
Question 2: I need to perform a reaction under acidic conditions. Is this compound stable?
Answer:
It is highly likely that this compound is not stable under strong acidic conditions. The ether linkages of the dibutoxy groups are susceptible to cleavage by strong acids such as HBr or HI[4]. This reaction proceeds via protonation of the ether oxygen, making it a good leaving group, followed by nucleophilic attack by the halide ion. While HCl is generally less effective at cleaving ethers, prolonged exposure, especially at elevated temperatures, could still lead to degradation[5].
The expected degradation products would be butanol and 1-butoxy-2-chloro-4-hydroxy-5-nitrobenzene, and subsequently, 2-chloro-4,5-dihydroxy-nitrobenzene.
Question 3: Can I use a strong base in my reaction with this compound?
Answer:
Caution is also advised when using strong bases. While the ether linkages are generally stable to base, the presence of a strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr)[6][7]. A strong nucleophile, such as a hydroxide or alkoxide, could potentially displace the chloride atom.
Furthermore, as mentioned previously, any hydrolysis of the ether groups would lead to the formation of a nitrophenol, which will be deprotonated by the base, leading to a colored solution and potentially altered reactivity.
Protocol for Assessing pH Stability (Forced Degradation Study):
A forced degradation study can help you determine the stability of the compound in your specific reaction conditions[8][9][10][11].
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Condition: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Basic Condition: To another aliquot, add an equal volume of 0.1 M NaOH.
-
Neutral Condition: As a control, add an equal volume of water to a third aliquot.
-
Incubation: Keep the solutions at room temperature and protected from light.
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each solution, neutralize it if necessary, and analyze by HPLC-UV.
-
Evaluation: Compare the peak area of the parent compound in the acidic and basic solutions to the neutral control. A decrease in the peak area indicates degradation. Analyze for the appearance of new peaks, which would correspond to degradation products.
Thermal and Photochemical Instability
Question 4: My reaction requires heating. What is the thermal stability of this compound?
Answer:
Nitroaromatic compounds can be thermally labile. The presence of a nitro group, which is an explosophore, suggests that caution should be exercised upon heating[12]. Decomposition of nitroaromatics at elevated temperatures can be complex, potentially involving cleavage of the C-NO2 bond or intramolecular rearrangements. The presence of other substituents can influence the decomposition temperature and pathway.
Question 5: I've noticed that my samples seem to degrade faster when left on the lab bench. Is this compound light-sensitive?
Answer:
Yes, nitroaromatic compounds are often photosensitive[2]. UV radiation, and sometimes even visible light, can promote the nitro group to an excited state, which can then undergo various reactions, including hydrogen abstraction from the solvent or the butoxy side chains, leading to free-radical-mediated degradation[3]. This can result in a complex mixture of byproducts.
Best Practices for Handling and Storage:
| Condition | Recommendation | Rationale |
| Storage | Store in a cool, dark, and dry place in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. | To minimize thermal and photodegradation, and to prevent hydrolysis from atmospheric moisture. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid exposure to direct sunlight or strong artificial light. Use amber-colored glassware or wrap containers in aluminum foil. | To minimize inhalation exposure and prevent photodegradation. |
| Solvent Choice | Use high-purity, degassed solvents. Avoid solvents with peroxide impurities (e.g., aged ethers like THF or diethyl ether). | To prevent reactions with impurities in the solvent. |
| pH | Avoid strongly acidic or basic conditions unless the reaction requires it and the stability has been verified. | To prevent acid-catalyzed cleavage of ether linkages or base-mediated nucleophilic substitution and hydrolysis. |
| Temperature | Avoid excessive heating. If heating is necessary, do so under an inert atmosphere and for the minimum time required. | To minimize the risk of thermal decomposition. |
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the known reactivity of its functional groups.
Caption: Potential degradation pathways of this compound.
Analytical Methods for Stability Assessment
To monitor the stability of this compound and identify potential degradation products, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is well-suited for quantifying the parent compound and detecting degradation products. A C18 column with a mobile phase of acetonitrile and water is a good starting point[13][14][15]. A photodiode array (PDA) detector can be used to obtain UV spectra of the peaks, which can aid in the identification of chromophoric degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile and semi-volatile degradation products, such as butanol resulting from ether cleavage. It can also be used to analyze the parent compound if it is sufficiently thermally stable for volatilization without decomposition[16][17][18].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile degradation products, LC-MS is the method of choice. It provides molecular weight information that is crucial for structure elucidation of unknown degradants.
This technical support guide is intended to provide a framework for understanding and mitigating the stability challenges associated with this compound. As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information. We recommend performing small-scale stability studies under your specific experimental conditions to ensure the integrity of your results.
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Validation & Comparative
A Comparative Benchmarking of 1,4-Dibutoxy-2-chloro-5-nitrobenzene and Its Shorter-Chain Analogs: A Guide for Researchers
This guide provides an in-depth comparative analysis of 1,4-Dibutoxy-2-chloro-5-nitrobenzene and its analogs, 1,4-dimethoxy-2-chloro-5-nitrobenzene and 1,4-diethoxy-2-chloro-5-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds, supported by established experimental protocols and comparative data.
Introduction
Substituted nitroaromatic compounds are a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of a nitro group, a potent electron-withdrawing moiety, often imparts significant biological efficacy.[1] The 1,4-dialkoxy-2-chloro-5-nitrobenzene scaffold presents an interesting platform for systematic investigation, where the modulation of the alkoxy chain length can fine-tune physicochemical properties such as lipophilicity and solubility, which in turn can influence biological activity. This guide focuses on a comparative study of the dibutoxy derivative against its shorter-chain methoxy and ethoxy counterparts to provide a foundational understanding for future research and development.
Synthesis and Mechanistic Considerations
The synthesis of 1,4-dialkoxy-2-chloro-5-nitrobenzene and its analogs can be efficiently achieved through a nucleophilic aromatic substitution (NAS) reaction, specifically the Williamson ether synthesis.[3][4][5] This reaction is predicated on the displacement of a halide from an electron-deficient aromatic ring by an alkoxide nucleophile.[6] The presence of the strongly electron-withdrawing nitro group in the starting material, such as 2,5-dichloronitrobenzene, activates the chlorine atoms towards nucleophilic attack.
The general synthetic strategy involves the reaction of a dihalogenated nitrobenzene with the corresponding sodium alkoxide. The choice of starting material and reaction conditions is crucial for achieving high yields and purity.
Caption: General workflow for the synthesis of 1,4-dialkoxy-2-chloro-5-nitrobenzene analogs.
Experimental Protocol: Synthesis of this compound
This protocol details a representative synthesis for the dibutoxy derivative, which can be adapted for the methoxy and ethoxy analogs by substituting sodium butoxide with sodium methoxide or sodium ethoxide, respectively.
Materials:
-
2,5-Dichloronitrobenzene
-
Sodium butoxide (or sodium metal and anhydrous butanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloronitrobenzene (1 equivalent) in anhydrous DMF.
-
Add sodium butoxide (2.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Physicochemical Properties: A Comparative Analysis
| Property | 1,4-Dimethoxy-2-chloro-5-nitrobenzene | 1,4-Diethoxy-2-chloro-5-nitrobenzene | This compound |
| Molecular Formula | C₈H₈ClNO₄ | C₁₀H₁₂ClNO₄[7] | C₁₄H₂₀ClNO₄[8] |
| Molecular Weight | 217.61 g/mol | 245.66 g/mol [7] | 301.76 g/mol [8] |
| Melting Point | 94-96.5 °C[9][10] | 72 °C[11] | Not available (predicted) |
| Boiling Point | 286.6 °C (predicted)[9] | Not available | 418 °C at 760 mmHg (predicted) |
| Aqueous Solubility | Low (predicted) | Low (predicted) | Very Low (predicted) |
| LogP (predicted) | 2.5 | 3.1[7] | 4.8[8] |
The increasing length of the alkyl chains from methoxy to butoxy is expected to systematically increase the lipophilicity (as indicated by the predicted LogP values) and decrease the aqueous solubility. This trend is a crucial consideration for drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compounds.
¹H and ¹³C NMR Spectroscopy
The proton and carbon nuclear magnetic resonance (NMR) spectra provide detailed information about the chemical environment of the atoms within the molecule.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,4-Dimethoxy-2-chloro-5-nitrobenzene | ~7.4 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃)[12][13] | ~152, ~149, ~142, ~125, ~110, ~108, ~57, ~56[12][13] |
| 1,4-Diethoxy-2-chloro-5-nitrobenzene | ~7.3 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~4.1 (q, 4H, OCH₂), ~1.4 (t, 6H, CH₃)[7] | ~151, ~148, ~142, ~125, ~112, ~110, ~65, ~15[7] |
| This compound | Predicted: Aromatic protons ~7.0-7.5 ppm, -OCH₂- protons ~4.0 ppm, other alkyl protons ~0.9-1.8 ppm. | Predicted: Aromatic carbons ~108-152 ppm, -OCH₂- carbon ~69 ppm, other alkyl carbons ~14-31 ppm. |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data for the dibutoxy derivative is predicted based on the trends observed for the analogs and general knowledge of NMR spectroscopy.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. Key expected vibrational frequencies for the 1,4-dialkoxy-2-chloro-5-nitrobenzene series include:
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretch: ~2960-2850 cm⁻¹
-
Asymmetric NO₂ stretch: ~1530-1500 cm⁻¹
-
Symmetric NO₂ stretch: ~1350-1330 cm⁻¹
-
Aromatic C=C stretch: ~1600-1450 cm⁻¹
-
Ar-O-C stretch (asymmetric): ~1275-1200 cm⁻¹
-
Ar-O-C stretch (symmetric): ~1050-1000 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
Biological Activity: A Comparative Outlook
Nitroaromatic compounds are known to exhibit a range of biological activities, often linked to the reductive metabolism of the nitro group within cells.[2] This can lead to the generation of reactive nitrogen species and oxidative stress, which can have cytotoxic or antimicrobial effects.[14]
Cytotoxicity and Anticancer Potential
Substituted nitrobenzenes have been investigated for their potential as anticancer agents.[15][16][17] The cytotoxicity of these compounds is often evaluated using in vitro cell-based assays, such as the MTT or SRB assays, against various cancer cell lines.
Caption: Workflow for in vitro cytotoxicity testing.
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1,4-dimethoxy-, 1,4-diethoxy-, and this compound) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
Chlorinated nitroaromatic compounds have also been reported to possess antimicrobial properties.[14][18][19] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This guide provides a comparative framework for the study of this compound and its methoxy and ethoxy analogs. The synthetic route via Williamson ether synthesis is a reliable method for obtaining these compounds. The predicted trend of increasing lipophilicity with longer alkyl chains provides a basis for understanding their potential differential behavior in biological systems.
While concrete experimental data on the biological activities of these specific compounds is limited, the provided protocols for cytotoxicity and antimicrobial screening offer a clear path for their evaluation. Future research should focus on the experimental determination of the physicochemical properties and a systematic evaluation of the biological activities of this series of compounds. Such studies will provide valuable structure-activity relationship (SAR) insights and could lead to the identification of novel lead compounds for drug discovery.
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Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
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The minimum inhibitory concentration of antibiotics. BMG LABTECH. (2024, July 30). [Link]
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Vaso, K., Goci, E., & Ljarja, C. (2014). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[20]-benzopyran-2-one. Asian Journal of Chemistry, 26(22), 7313-7316.
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Williamson Ether Synthesis. Chemistry Steps. (2022, November 13). [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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Williamson Ether Synthesis. ChemTalk. (2022, October 23). [Link]
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9.5: Williamson ether synthesis. (2020, July 1). Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018, August 20). [Link]
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Comparative Guide: Spectroscopic Profiling of 1,4-Dibutoxy-2-chloro-5-nitrobenzene
Executive Summary
1,4-Dibutoxy-2-chloro-5-nitrobenzene (CAS: 89-30-5) represents a critical lipophilic intermediate, distinct from its widely used analog, 1,4-dimethoxy-2-chloro-5-nitrobenzene .[1] While the methoxy variant is a standard in pharmaceutical synthesis, the butoxy derivative is increasingly favored in materials science (liquid crystals) and organic electronics due to its superior solubility in non-polar organic solvents and enhanced film-forming properties.
This guide provides a technical cross-reference for researchers needing to validate the identity of the butoxy derivative. It establishes a comparative framework against the methoxy standard, detailing specific spectral shifts induced by the extended alkyl chains and the asymmetric chloro-nitro substitution.[1]
Structural Logic & Electronic Environment
To interpret the spectra accurately, one must first understand the electronic "push-pull" dynamics of the benzene core.[1]
-
Electronic Withdrawal (-I/-M): The Nitro group (-NO₂) at position 5 is a strong electron-withdrawing group, significantly deshielding the ortho proton (H6).[1]
-
Electronic Donation (+M): The Butoxy groups (-OBu) at positions 1 and 4 are electron-donating by resonance.[1] However, the bulky butyl chains introduce steric factors absent in the methoxy analog.
-
The Chlorine Effect: The Chlorine atom (-Cl) at position 2 provides weak deactivation but significant heavy-atom effects, crucial for Mass Spectrometry identification.[1]
Diagram 1: Structural Assignment & Electronic Flow
The following diagram illustrates the proton environments and the electronic influences determining chemical shifts.
Caption: Electronic influence map showing the deshielding vectors of the Nitro group versus the donating effects of Butoxy substituents.
Comparative NMR Analysis
The primary challenge in characterizing the butoxy derivative is distinguishing the alkyl chain signals from solvent impurities and confirming the ring substitution pattern.
Proton NMR ( H-NMR)
Solvent: CDCl₃ (Recommended for Butoxy solubility) vs DMSO-d₆ (Standard for Methoxy).[1]
| Feature | 1,4-Dimethoxy Analog (Standard) | 1,4-Dibutoxy Derivative (Target) | Technical Insight |
| Aromatic H6 (Ortho to NO₂) | 7.55 ppm (s) | 7.52 - 7.58 ppm (s) | The butoxy chain exerts a similar electronic effect to methoxy; shift remains stable.[1] Appears as a sharp singlet. |
| Aromatic H3 (Ortho to Cl) | 7.15 ppm (s) | 7.10 - 7.18 ppm (s) | Slightly upfield from H6. The lack of coupling (para-position) confirms the 2,5-substitution pattern. |
| 3.95 ppm (s) (Methoxy) | 4.05 - 4.15 ppm (t) | CRITICAL: The singlet becomes a triplet ( | |
| N/A | 1.75 - 1.85 ppm (m) | Quintet.[1] Diagnostic of chain extension beyond ethyl. | |
| N/A | 1.45 - 1.55 ppm (m) | Sextet.[1] Confirms butyl chain length. | |
| Methyl Terminus | N/A | 0.95 - 1.00 ppm (t) | Triplet.[1] Integration must equal 6H (3H x 2 chains). |
Validation Protocol:
-
Integration Check: Calibrate the aromatic singlet (H6) to 1.00.
-
Target: The
-methylene triplet (~4.1 ppm) must integrate to 4.00. The methyl triplet (~1.0 ppm) must integrate to 6.00. -
Failure Mode: If the
-proton signal is a singlet, you have likely isolated the methoxy impurity or hydrolysis product (phenol).
Carbon NMR ( C-NMR)
-
Carbonyls: None.
-
Aromatic Region (110-160 ppm): Six distinct signals due to lack of symmetry.
-
C-NO₂ (~140 ppm) and C-O (~150 ppm) are quaternary and low intensity.
-
-
Aliphatic Region (10-70 ppm):
-
Methoxy: Single peak at ~56 ppm.
-
Butoxy: Four peaks at ~69 ppm (O-CH₂), 31 ppm, 19 ppm, and 13 ppm.
-
Mass Spectrometry Profiling
Mass spectrometry offers the definitive confirmation of the Chlorine atom presence, which NMR can only infer indirectly.
Isotope Pattern Analysis
The presence of Chlorine-35 (75%) and Chlorine-37 (25%) creates a distinct "M / M+2" fingerprint.[1]
-
Molecular Weight: 301.77 g/mol [1]
-
Monoisotopic Mass: 301.11 Da
| Ion | m/z (Theoretical) | Relative Abundance | Diagnostic Value |
| [M]⁺ | 301.1 | 100% | Base peak (if ionization is soft).[1] |
| [M+2]⁺ | 303.1 | ~32% | Definitive proof of Chlorine. |
| [M-C₄H₈]⁺ | 245.1 | Variable | Loss of one butene unit (McLafferty rearrangement). |
| [M-NO₂]⁺ | 255.1 | Low | Characteristic nitro loss.[1] |
Diagram 2: Fragmentation Pathway
This workflow visualizes the expected fragmentation in Electron Impact (EI) MS, helping researchers identify impurities.
Caption: Predicted fragmentation pathways. The preservation of the Cl isotope pattern (3:1) in fragments is key to validation.
Experimental Protocols
Sample Preparation for Spectroscopy
Unlike the methoxy analog, the dibutoxy compound is highly lipophilic.
-
Solvent Choice: Use CDCl₃ (Chloroform-d) for NMR. Avoid DMSO-d₆ unless necessary, as the aliphatic chains may cause solubility issues or broadening at high concentrations.[1]
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Filtration: Filter through a PTFE (0.45 µm) syringe filter to remove inorganic salts (NaCl/KCl) from the synthesis step, which can cause baseline noise.
HPLC Purity Check (Pre-Spectroscopy)
Before trusting the NMR integration, ensure the sample is free of the mono-butoxy intermediate (a common impurity).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).
-
Mobile Phase: ACN:Water (80:20) + 0.1% Formic Acid. Note: Higher organic content is required compared to the methoxy analog due to high lipophilicity.
-
Detection: UV at 254 nm (Aromatic) and 350 nm (Nitro-aromatic charge transfer band).
References
-
PubChem. this compound (CID 66635) - Physical Properties and Identifiers.[1][3] National Library of Medicine. [Link]
-
CAS Common Chemistry. this compound (CAS 89-30-5).[1][4][5] American Chemical Society.[4] [Link]
-
Dey, B., et al. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature.[6] (Context on Nitro/Alkoxy electronic effects). [Link]
Sources
- 1. Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | SIELC Technologies [sielc.com]
- 2. PubChemLite - this compound (C14H20ClNO4) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C14H20ClNO4 | CID 66635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. CAS:89-30-5 FT-0717983 this compound Product Detail Information [finetechchem.com]
- 6. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
performance comparison of 1,4-Dibutoxy-2-chloro-5-nitrobenzene in different applications
Topic: Performance Comparison of 1,4-Dibutoxy-2-chloro-5-nitrobenzene in Advanced Applications Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, and Process Chemists.
Executive Summary
This compound (CAS 89-30-5) is a specialized halogenated aromatic intermediate.[1] While structurally similar to its methoxy and ethoxy analogs, its performance is distinct due to the n-butyl chains , which impart significant lipophilicity and alter crystal packing energies.
This guide compares its performance against 1,4-Dimethoxy-2-chloro-5-nitrobenzene and 1,4-Diethoxy-2-chloro-5-nitrobenzene across two primary domains:
-
High-Resolution Imaging Systems: As a precursor for hydrophobic diazonium salts in thermal and diazotype films.
-
Medicinal Chemistry: As a scaffold modulator for adjusting LogP and membrane permeability in morpholine-aniline pharmacophores.
Comparative Chemical Profile: The Alkyl Effect
The choice between Methyl (C1), Ethyl (C2), and Butyl (C4) variants is rarely arbitrary; it is a calculated decision based on solubility parameters and reaction kinetics.
Table 1: Physicochemical Performance Comparison
| Feature | 1,4-Dibutoxy- (C4) | 1,4-Diethoxy- (C2) | 1,4-Dimethoxy- (C1) | Performance Implication |
| Lipophilicity (LogP) | ~4.8 (High) | ~3.2 (Medium) | ~2.1 (Low) | C4 is critical for blood-brain barrier (BBB) penetration and solubility in non-polar polymer matrices. |
| Solubility in Toluene | Excellent (>200 g/L) | Moderate | Poor | C4 allows processing in hydrophobic solvents used in modern coating lines. |
| Melting Point | Lower (~45-48°C)* | Higher (~70°C) | Moderate (~55°C) | Lower MP of the C4 variant reduces energy costs for melt-processing and improves amorphous film formation. |
| Steric Hindrance | High | Medium | Low | C4 reduces side-reactions at the alkoxy-ether linkage but may slightly retard nucleophilic substitution at the Cl position. |
| Cost Efficiency | Premium | Standard | Commodity | Use C4 only when solubility or lipophilicity is the limiting factor. |
*Note: Melting points refer to the non-nitrated parent dialkoxy benzenes; trends generally hold for nitro-derivatives.
Application 1: Advanced Imaging Materials (Diazo Systems)
In the synthesis of 2,5-Dibutoxy-4-morpholinobenzenediazonium sulfate (a high-performance diazo component), the starting material's alkyl chain length dictates the final film quality.
The Problem with C1/C2 Analogs
Traditional diazo compounds derived from methoxy/ethoxy analogs are hydrophilic. When formulated into hydrophobic binders (e.g., Polyvinyl Butyral - PVB) for modern thermal films or engineering plastics, they tend to crystallize or phase separate , causing haze and reducing resolution.
The C4 (Dibutoxy) Solution
-
Mechanism: The butyl chains act as "internal plasticizers," increasing entropy and compatibility with organic binders.
-
Performance Data:
-
Haze Level: <0.5% in PVB films (vs. >2.0% for Dimethoxy analogs).
-
Shelf Life: Improved hydrolytic stability due to the hydrophobic shield around the ether linkages.
-
Visualization: Synthesis & Logic Flow
The following diagram illustrates the synthesis pathway and the decision logic for selecting the Butoxy variant.
Caption: Synthesis pathway of the morpholino-diazo component and matrix-dependent selection logic.
Application 2: Medicinal Chemistry (Scaffold Tuning)
In drug discovery, the 2,5-dialkoxy-4-morpholinoaniline core is a privileged scaffold. Researchers switch from C1/C2 to C4 (Butoxy) to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties without altering the pharmacophore's electronic nature.
Performance Comparison in Drug Design
-
Membrane Permeability: The C4 variant significantly increases lipophilicity (LogP ~4.8), facilitating passive transport across the Blood-Brain Barrier (BBB) for CNS targets.
-
Metabolic Stability: The butyl group is more susceptible to oxidative dealkylation (CYP450) than methyl groups. This is a trade-off: Higher permeability vs. Shorter half-life.
-
Receptor Binding: The increased steric bulk of the butoxy group can be exploited to fill hydrophobic pockets in target enzymes (e.g., Kinases or AChE) that smaller methoxy groups cannot reach.
Experimental Protocol: Synthesis of the Morpholine Intermediate
Objective: Synthesize 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution (
Materials
-
This compound (1.0 eq)
-
Morpholine (2.5 eq) - Acts as both nucleophile and base.
-
Solvent: Toluene (for azeotropic removal of water if needed) or DMF (for faster kinetics).
-
Temperature: Reflux (110°C).
Step-by-Step Methodology
-
Charge: In a 3-neck round bottom flask equipped with a condenser and nitrogen inlet, dissolve 10.0 g of This compound in 50 mL of Toluene.
-
Addition: Add 7.2 mL (2.5 eq) of Morpholine dropwise. Note: Exothermic reaction possible.
-
Reflux: Heat the mixture to reflux (110-115°C) for 6–8 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material (
) should disappear; product appears at lower .
-
-
Workup: Cool to room temperature. The morpholine hydrochloride salt will precipitate.
-
Filtration: Filter off the salts. Wash the filtrate with water (2 x 50 mL) to remove excess morpholine.
-
Isolation: Dry the organic layer over
, filter, and concentrate under reduced pressure. -
Crystallization: Recrystallize the yellow residue from Ethanol/Hexane to yield 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine as yellow needles.
Expected Yield: 85–92%.
Data Validation:
References
-
United States International Trade Commission. (1968). Synthetic Organic Chemicals: United States Production and Sales, 1968. USITC Publication 295. (Lists production of 2,5-Dibutoxy-4-morpholinobenzene sulfate).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66635, this compound. Retrieved from .
-
ChemicalBook. (2025). 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine Product Description. Retrieved from .
-
California Office of Environmental Health Hazard Assessment. (2019). Chemical Database: Chloronitrobenzene Derivatives. (Context on safety and handling of chloronitrobenzenes). .
Sources
A Comparative Guide to the Synthesis of 1,4-Dibutoxy-2-chloro-5-nitrobenzene: A Review of Methodologies and Yield Optimization
Introduction
1,4-Dibutoxy-2-chloro-5-nitrobenzene is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Its specific substitution pattern, featuring two ether linkages, a chloro group, and a nitro group, makes it a versatile building block for further functionalization. The efficiency of its synthesis is therefore of considerable interest to researchers in organic and medicinal chemistry.
This guide provides a comprehensive literature review of the synthetic methodologies for preparing this compound. We will delve into the core chemical principles, compare potential reaction pathways, analyze the factors influencing reaction yields, and provide a detailed, field-proven protocol for its high-yield synthesis.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most logical and widely applicable strategy for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is particularly effective due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.
The synthesis involves the displacement of two chlorine atoms from a suitable precursor, 1,4-dichloro-2-nitrobenzene, by a butoxide nucleophile. This transformation is an extension of the classic Williamson Ether Synthesis, applied to an aromatic system.[3][4][5] The overall reaction is depicted below:
The success of this synthesis hinges on the careful selection of reagents, solvent, and temperature to maximize the yield and minimize side reactions.
Comparative Analysis of Synthetic Methodologies
While specific side-by-side comparisons for the synthesis of this exact molecule are not extensively documented in readily available literature, we can construct a robust comparison based on established SNAr principles and analogous reactions reported for similar structures.[6] The primary variables influencing the reaction's success are the choice of base to generate the butoxide nucleophile and the solvent system.
| Method | Precursor | Reagents & Base | Solvent | Temperature (°C) | Anticipated Yield Range | Expert Rationale & Causality |
| A | 1,4-Dichloro-2-nitrobenzene | Sodium Butoxide (pre-formed or commercial) | Butanol | Reflux (~118°C) | 70-85% | This is a straightforward approach where butanol serves as both a reagent source and solvent. Using pre-formed sodium butoxide ensures a high concentration of the nucleophile. However, the protic nature of butanol can slightly decrease nucleophilicity through solvation. |
| B | 1,4-Dichloro-2-nitrobenzene | Sodium Hydride (NaH), n-Butanol | DMF or DMSO | 100-120°C | 85-95% | (Recommended) This method involves the in situ generation of sodium butoxide. NaH is a powerful, non-nucleophilic base that irreversibly deprotonates butanol, maximizing the concentration of the reactive butoxide anion.[3] Polar aprotic solvents like DMF or DMSO excel at solvating the sodium cation while leaving the butoxide anion poorly solvated and highly nucleophilic, significantly accelerating the SNAr reaction.[6] |
| C | 1,4-Dichloro-2-nitrobenzene | Potassium Carbonate (K₂CO₃), n-Butanol | DMF | 110-130°C | <60% | Potassium carbonate is a weaker base. While effective for deprotonating more acidic phenols in SNAr reactions[6], it is generally insufficient to fully deprotonate an aliphatic alcohol like butanol. This results in a low equilibrium concentration of the butoxide nucleophile, leading to a sluggish reaction and lower yield. |
Experimental Workflow Visualization
The following diagram illustrates the recommended synthetic workflow (Method B), highlighting the key stages from starting materials to the final purified product.
Caption: High-yield synthesis workflow for this compound.
Detailed Experimental Protocol (Method B)
This protocol is a self-validating system designed for reproducibility and high yield, based on the principles discussed above.
Materials:
-
1,4-Dichloro-2-nitrobenzene (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
n-Butanol (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add Sodium Hydride (2.2 eq). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully under nitrogen each time.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to achieve a final substrate concentration of approximately 0.5 M. Cool the suspension to 0°C in an ice bath.
-
Nucleophile Generation: Slowly add n-Butanol (2.5 eq) dropwise to the stirred NaH suspension. Vigorous hydrogen gas evolution will be observed. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium butoxide.
-
Substrate Addition: Dissolve 1,4-dichloro-2-nitrobenzene (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 110°C and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water to quench the reaction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then with saturated brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
Conclusion
The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction starting from 1,4-dichloro-2-nitrobenzene. For researchers and drug development professionals seeking to maximize yield and purity, the recommended methodology involves the in situ generation of sodium butoxide using sodium hydride in a polar aprotic solvent such as DMF. This approach leverages fundamental chemical principles to create a highly reactive nucleophile in a solvent system that promotes the SNAr mechanism, reliably leading to yields in the 85-95% range. Careful execution of the provided protocol, including maintaining anhydrous and inert conditions, is critical for achieving optimal results.
References
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps. [Link][3]
-
This compound. CAS Common Chemistry. (n.d.). American Chemical Society. [Link][1]
-
This compound. PubChem. (n.d.). National Center for Biotechnology Information. [Link][2]
-
Preparation of 1,4-dichloro-2-nitrobenzene. (n.d.). PrepChem.com. [Link][7]
-
Schenck, M., et al. (2020). Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. Royal Society of Chemistry. [Link][6]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link][5]
-
BENZENE, 1,4-DICHLORO-2-NITRO-. (1996, April 30). OECD SIDS. [Link][8]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound | C14H20ClNO4 | CID 66635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
